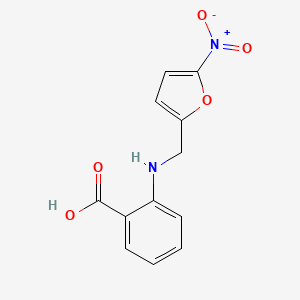

2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid

Description

Table 1: Molecular Formula Validation

| Component | Calculated Value | Literature Value (Analog) | Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₅ | C₁₂H₁₀N₂O₅ | PubChem |

| Molecular Weight | 262.22 g/mol | 262.22 g/mol | PubChem |

Divergences in physical properties (e.g., melting points, solubility) between the target compound and its analogs are anticipated due to differences in substituent electronic effects.

Properties

CAS No. |

88796-62-7 |

|---|---|

Molecular Formula |

C12H10N2O5 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

2-[(5-nitrofuran-2-yl)methylamino]benzoic acid |

InChI |

InChI=1S/C12H10N2O5/c15-12(16)9-3-1-2-4-10(9)13-7-8-5-6-11(19-8)14(17)18/h1-6,13H,7H2,(H,15,16) |

InChI Key |

HFPOXHKFJDMGEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid typically involves the following steps:

Nitration of Furan: The starting material, furan, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.

Bromination: The 5-nitrofuran is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 2-bromomethyl-5-nitrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing nitrofuran moieties exhibit significant antimicrobial activity. 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid has been evaluated against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.

Case Study : A study indicated that related nitrofuran derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of M. tuberculosis, suggesting that modifications on the nitrofuran scaffold can enhance antimicrobial efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| M. tuberculosis | <1 |

| Staphylococcus aureus | 0.06 |

| Klebsiella pneumoniae | 0.25 |

| Enterococcus faecalis | 0.25 |

Anticancer Potential

The compound's ability to modulate cellular processes also positions it as a candidate for anticancer therapy. Research indicates that derivatives of nitrofuran compounds can induce apoptosis in cancer cells while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics.

Mechanism of Action : The electron-rich nature of the nitrofuran ring allows for interactions with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. This interaction can lead to the inhibition of critical signaling pathways in cancer cells .

Drug Development

The unique structure of this compound makes it a promising candidate for further development as a therapeutic agent. Its potential applications include:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Anticancer Drugs : Exploiting its selective cytotoxicity against tumor cells.

- Anti-inflammatory Agents : Investigating its effects on inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

2-Amino-5-nitrobenzoic Acid

- Structure: Features a nitro group at position 5 and an amino group at position 2.

- Contrast : Unlike the target compound, this lacks the nitrofuran moiety, reducing its redox activity and likely altering its biological interactions.

5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid

- Structure : Contains two nitro groups and a hydroxybenzoyl substituent.

- Applications : Used in biochemical assays due to its nitro groups’ electron-deficient nature .

- Key Difference : The absence of a furan ring limits its ability to participate in cycloaddition reactions, a feature critical in the target compound’s reactivity.

Table 1: Comparison of Nitro-Substituted Benzoic Acids

*Calculated based on structural similarity.

Furan-Containing Benzoic Acid Derivatives

3-{5-[(1Z)-2-Nitropent-1-en-1-yl]furan-2-yl}benzoic Acid

- Structure : Contains a nitroalkene-substituted furan linked to benzoic acid.

- Reactivity : The conjugated nitro group and furan enable photochemical or metabolic activation, similar to nitrofurans .

- Contrast: The target compound’s methylamino linker may enhance solubility and binding to biological targets compared to this compound’s alkene chain.

2-{5-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic Acid

- Structure: Combines furan with a thiazolidinone ring.

- Key Difference: The thiazolidinone moiety introduces additional hydrogen-bonding sites absent in the target compound.

Table 2: Furan-Linked Benzoic Acid Derivatives

Methylamino-Linked Derivatives

2-Methylamino-5-nitrobenzoic Acid

2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic Acid

- Structure : Features a sulfonamide linker and toluidine group.

- Activity : Sulfonamides are classic antibacterial agents, but this compound’s efficacy is unverified .

- Key Difference: The sulfonamide group introduces different pharmacokinetics compared to the methylamino linker.

Table 3: Methylamino/Sulfonamide Derivatives

Biological Activity

2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid, a compound with a unique structure incorporating both nitrofuran and benzoic acid moieties, has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a nitrofuran group that is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that compounds with nitrofuran derivatives exhibit significant antibacterial properties. For instance, studies have shown that related nitrofuran compounds demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.9 to 125 μg/mL, indicating their effectiveness compared to standard antibiotics like levofloxacin .

Table 1: Antimicrobial Activity of Nitrofuran Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 8.1 |

| Other Nitrofuran Derivative | E. coli | 4.0 |

| Levofloxacin | MRSA | 8.1 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, certain derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 3.0 μM to 21.3 μM, indicating significant cytotoxic effects .

Case Study: Anticancer Activity Evaluation

A study evaluated the efficacy of several nitrofuran derivatives against cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or cellular pathways. This compound may interfere with DNA replication and protein synthesis in microbial cells and cancer cells alike .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the nitrofuran or benzoic acid moieties can significantly impact biological activity. For instance, modifications leading to increased lipophilicity tend to enhance membrane permeability, thereby improving antimicrobial efficacy .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased lipophilicity |

| Substitution on the furan ring | Enhanced antimicrobial potency |

| Alteration of carboxylic acid | Improved anticancer activity |

Q & A

Q. What advanced statistical methods address variability in spectroscopic or chromatographic data?

- Methodological Answer : Multivariate analysis (PCA or PLS-DA) identifies outliers in HPLC or NMR datasets. Bootstrap resampling quantifies confidence intervals for degradation kinetics. Cross-validation (k-fold) ensures robustness in quantitative structure-property relationship (QSPR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.